4-Ethynyl-N,N-dimethylaniline

Description

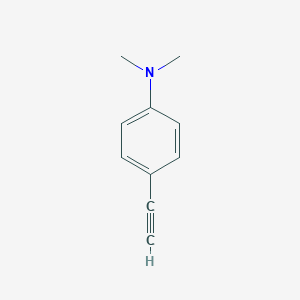

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308221 | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-94-3 | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications

Introduction

4-Ethynyl-N,N-dimethylaniline is a versatile organic compound that serves as a crucial building block in a multitude of scientific disciplines, including medicinal chemistry, materials science, and molecular biology.[1] Its unique structure, featuring a terminal alkyne and an electron-donating dimethylamino group, imparts valuable reactivity and photophysical properties.[2] This guide provides an in-depth analysis of its core properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and practical utility.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a molecule is the first step in harnessing its potential. This compound is typically a white to light yellow solid, a physical state dictated by its planar aromatic structure and intermolecular forces.[1] Key physicochemical data are summarized below for quick reference.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Dimethylaminophenylacetylene, p-Ethynyl-N,N-dimethylaniline | [4] |

| CAS Number | 17573-94-3 | |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | White to light yellow to dark green powder/crystal | [1] |

| Melting Point | 49-53 °C | |

| Boiling Point | 227.9 ± 23.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |

The molecule's structure is foundational to its reactivity and function. The diagram below illustrates the key functional groups.

Figure 1: Chemical structure of this compound, highlighting the dimethylamino and terminal alkyne groups.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via the Sonogashira cross-coupling reaction.[5][6] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

The Sonogashira Coupling: A Mechanistic Perspective

The choice of the Sonogashira reaction is strategic; it is highly efficient and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[7] The reaction involves two synergistic catalytic cycles: one for palladium and one for copper.

-

Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-N,N-dimethylaniline).

-

Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the palladium complex.

-

Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the Pd(0) catalyst.[6][7]

The amine base (e.g., triethylamine) plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.

Figure 2: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Synthetic Protocol

The following protocol is a validated method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Iodo-N,N-dimethylaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and distilled triethylamine. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

TMS Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several advanced applications.

"Click Chemistry": The Azide-Alkyne Cycloaddition

The terminal alkyne group is a perfect handle for participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[9][10] This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation and drug development.[9][11] It allows for the covalent linking of the aniline derivative to biomolecules, polymers, or surfaces that have been functionalized with an azide group.

Figure 3: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Fluorescent Probes and Materials Science

The molecule possesses a "push-pull" electronic structure, with the dimethylamino group acting as an electron donor and the ethynyl group as an electron acceptor.[2] This configuration leads to intramolecular charge transfer (ICT) upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of its environment (solvatochromism).[2] This property is exploited in the design of fluorescent probes for sensing the micro-polarity of environments like cell membranes or protein binding sites.[2][12] Furthermore, this compound is a precursor for creating advanced materials like conductive polymers and nonlinear optical chromophores.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system and may cause skin sensitization.[13]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][13]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[13]

Conclusion

This compound is a compound of significant scientific interest due to its versatile reactivity and useful photophysical properties. Its straightforward synthesis via the Sonogashira coupling allows for its ready incorporation into complex molecular architectures. From its foundational role in click chemistry-driven drug discovery to its application in advanced materials and fluorescent probes, this molecule continues to be an enabling tool for innovation across the chemical and biological sciences. This guide has provided the core technical knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

- Chemsrc. This compound | CAS#:17573-94-3. [Link]

- PubChem. This compound | C10H11N | CID 5191884. [Link]

- S. G. G. van den Berg et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

- PubChem. 4-Ethynylaniline | C8H7N | CID 3760025. [Link]

- A. G. G. Legrand et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

- S. Schweizer et al. Sonogashira reactions for the synthesis of polarized pentacene derivatives.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Lab Supplies. This compound, 97%. [Link]

- DergiPark.

- ResearchGate. Figure S1. TLC of 4-ethynyl-N,N′-dimethylaniline 1 with one equivalent.... [Link]

- H. Kim et al. N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye for lipid droplet imaging. [Link]

- ResearchGate. Synthesis of 4-nitroso-N, N-dimethylaniline. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

- Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences 4-ETHYNYL-N N-DIMETHYLANILINE. [Link]

- PubChemLite. This compound (C10H11N). [Link]

- PubChem. N,N-Dimethylaniline | C8H11N | CID 949. [Link]

- D. Ramaiah et al. Near-Infrared Fluorescent Probes: Synthesis and Spectroscopic Investigations of A Few Amphiphilic Squaraine Dyes. [Link]

- International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H11N | CID 5191884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3 [chemicalbook.com]

- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 13. This compound | CAS#:17573-94-3 | Chemsrc [chemsrc.com]

4-Dimethylaminophenylacetylene (DMAPA): A Technical Guide for Advanced Synthesis and Application

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis and materials science, the strategic selection of molecular building blocks is paramount. It is not merely about the atoms and bonds, but about the intrinsic functionalities and reactive potential encoded within a molecule's architecture. 4-Dimethylaminophenylacetylene (DMAPA), with its electron-rich aromatic system, a versatile terminal alkyne, and a pharmacologically significant dimethylamino moiety, represents a cornerstone reagent for the discerning scientist. This guide moves beyond a simple recitation of facts; it aims to provide a causal understanding of why and how DMAPA is effectively utilized in demanding research and development environments. We will explore its synthesis not as a mere procedure, but as a controlled manipulation of reactivity, and its applications as a testament to its designed versatility.

Section 1: Core Molecular Profile of DMAPA

4-Dimethylaminophenylacetylene, also known as 4-ethynyl-N,N-dimethylaniline, is a crystalline solid at room temperature. Its structure is characterized by a phenyl ring substituted at the 1- and 4-positions with an ethynyl (-C≡CH) group and a dimethylamino (-N(CH₃)₂) group, respectively. This arrangement creates a push-pull electronic system, where the dimethylamino group acts as a strong electron-donating group (EDG) and the acetylene functions as a π-acceptor and reactive handle. This electronic polarization is fundamental to its utility in materials for organic electronics and nonlinear optics.[1][2]

Physicochemical & Spectroscopic Data

A precise understanding of a reagent's physical and spectroscopic properties is the foundation of reproducible science. The data for DMAPA (CAS No. 17573-94-3) is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17573-94-3 | [3] |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | White to light yellow solid/crystal | [4] |

| Melting Point | 49-53 °C | [3] |

| Boiling Point | 227.9±23.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO, Methanol, and common organic solvents | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.34 (d, J=8.8 Hz, 2H), 6.60 (d, J=8.8 Hz, 2H), 2.95 (s, 1H), 2.95 (s, 6H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.19, 133.05, 111.58, 108.65, 84.82, 74.75, 40.25 | [6] |

Note on NMR Data: The provided NMR data is for the terminal alkyne, synthesized via deprotection of its trimethylsilyl precursor. The proton signal at 2.95 ppm (s, 1H) corresponds to the acetylenic proton, while the signal at 2.95 ppm (s, 6H) corresponds to the two methyl groups of the dimethylamino function.[6]

Section 2: Synthesis of 4-Dimethylaminophenylacetylene

The most reliable and common method for synthesizing DMAPA is the Sonogashira cross-coupling reaction, followed by the removal of a silyl protecting group.[6][7] This two-step approach is favored for its high yields and tolerance of the dimethylamino group. The use of a protecting group, typically trimethylsilyl (TMS), on the acetylene is crucial to prevent self-coupling (Glaser coupling), a common side reaction with terminal alkynes under Sonogashira conditions.[6]

Detailed Synthesis Protocol: Sonogashira Coupling and Deprotection

This protocol is adapted from a validated procedure for the synthesis of DMAPA from 4-iodo-N,N-dimethylaniline.[6] The causality behind this choice is the high reactivity of aryl iodides in palladium-catalyzed cross-coupling, ensuring efficient reaction progress.

Part A: Synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

-

Inert Atmosphere Preparation: To a 100 mL Schlenk flask, add 4-iodo-N,N-dimethylaniline (2.47 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 1 mol%), and copper(I) iodide (20 mg, 1 mol%).

-

Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can lead to catalyst deactivation and undesirable homocoupling.

-

Reagent Addition: Under a positive pressure of inert gas, add 40 mL of dry piperidine followed by ethynyltrimethylsilane (1.08 g, 11 mmol). Piperidine serves as both the solvent and the base required for the catalytic cycle.

-

Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed.

-

Work-up: Upon completion, remove the piperidine under reduced pressure. Dissolve the residue in diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by flash chromatography on silica gel to yield the TMS-protected product.

Part B: Deprotection to Yield 4-Dimethylaminophenylacetylene (DMAPA)

-

Reaction Setup: Dissolve the TMS-protected intermediate in methanol.

-

Base Addition: Add potassium carbonate (approx. 2 equivalents). The methanolic conditions facilitate the mild, base-catalyzed cleavage of the silicon-carbon bond.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Evaporate the methanol. Add water to the residue and extract the product with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid is typically of high purity, but can be recrystallized if necessary to yield pure 4-Dimethylaminophenylacetylene.[6]

Section 3: Core Reactivity and Key Applications

The utility of DMAPA stems from its terminal alkyne, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

DMAPA is an ideal substrate for "click chemistry".[8] The reaction with an organic azide, catalyzed by a Cu(I) species, proceeds rapidly and specifically to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is bio-orthogonal, high-yielding, and requires minimal purification, making it a cornerstone of drug discovery, bioconjugation, and materials science.[9][10]

Protocol 1: Representative CuAAC Reaction with Benzyl Azide

This protocol describes a general procedure for the click reaction between DMAPA and benzyl azide, a common model substrate.[11][12]

-

Reagent Preparation: In a vial, dissolve 4-Dimethylaminophenylacetylene (145 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1 M in water) and a solution of copper(II) sulfate pentahydrate (0.1 M in water).

-

Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (100 µL, 0.1 mmol, 10 mol%). Then, add the copper sulfate solution (100 µL, 0.01 mmol, 1 mol%). A color change is often observed as the active Cu(I) catalyst is formed in situ.

-

Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of the product forms.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be purified further by column chromatography or recrystallization.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, DMAPA is an excellent coupling partner in further Sonogashira reactions, allowing for the synthesis of unsymmetrical diarylacetylenes.[4] These products are of significant interest as molecular wires, in organic light-emitting diodes (OLEDs), and as scaffolds for complex molecular architectures.[6]

Protocol 2: Sonogashira Coupling of DMAPA with an Aryl Halide

This protocol is based on a reported procedure for coupling DMAPA with a substituted anthracene derivative.

-

Inert Atmosphere: In a Schlenk tube under an argon atmosphere, combine the aryl halide (e.g., 9-bromo-10-iodo-anthracene, 1.0 equiv), 4-Dimethylaminophenylacetylene (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and copper(I) iodide (2 mol%).

-

Solvent Addition: Add a degassed mixture of toluene and diisopropylamine (e.g., 2:1 ratio). Diisopropylamine acts as the base and co-solvent.

-

Reaction: Heat the mixture to 55-80 °C and stir for 20 hours. The elevated temperature is necessary to facilitate the oxidative addition of less reactive aryl bromides or chlorides to the palladium center.

-

Monitoring: Track the reaction's progress via TLC.

-

Work-up: After cooling, dilute the mixture with a suitable solvent like dichloromethane and filter through a pad of Celite to remove catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Role in Drug Development and Materials Science

The dimethylamine moiety is a recognized pharmacophore present in numerous FDA-approved drugs, contributing to properties like solubility, receptor binding, and metabolic stability. DMAPA serves as a valuable building block for introducing this functional group, attached to a rigid alkynyl linker, into novel drug candidates. This rigidity can be advantageous for optimizing binding to protein targets.

In materials science, the conjugated system of DMAPA makes it a precursor for polymers and small molecules used in organic electronics . Its electron-donating nature is exploited in the design of donor-acceptor chromophores for nonlinear optical (NLO) materials , which have applications in optical communications and data processing.[1][2]

Section 4: Safety and Handling

As with any active chemical reagent, proper handling of DMAPA is essential for laboratory safety.

-

Hazard Identification: DMAPA is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction.[3]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]

-

Response:

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

If irritation or rash occurs, seek medical advice.[3]

-

-

-

Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature.[5]

Section 5: Conclusion

4-Dimethylaminophenylacetylene is more than a simple alkyne; it is a multifunctional synthetic tool. Its strategic combination of an electron-donating group and a highly versatile terminal alkyne makes it an enabling reagent in fields ranging from medicinal chemistry to advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in creating novel and complex molecular systems.

References

- Schweizer, S., Erbland, G., Bisseret, P., Lalevee, J., Le Nouen, D., & Blanchard, N. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 39, 1180-1189. [Link]

- Gawrys, P., et al. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Source providing general Sonogashira protocols]. [Link]

- Panda, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Technical Note. [Link]

- Chemie Brunschwig. (n.d.). Click Chemistry.

- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. [Link]

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Technical Brochure. [Link]

- Gherghel, L., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]

- Reddy, K. R., et al. (2015). Green Chemistry. RSC Publishing. [Link]

- ACS Sustainable Chemistry & Engineering. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Source for scaled synthesis protocols]. [Link]

- ResearchGate. (n.d.). Advanced Materials for Organic Electronics.

- ResearchGate. (2017). Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600.

- DTIC. (1990). Materials for Nonlinear Optics Chemical Perspectives. Technical Report. [Link]

- DTIC. (1990). Materials for Nonlinear Optics Chemical Perspectives (Full Report). Technical Report. [Link]

Sources

- 1. 4-二甲基氨基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-ETHYNYLANILINE(14235-81-5) 1H NMR spectrum [chemicalbook.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. rsc.org [rsc.org]

- 8. interchim.fr [interchim.fr]

- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

4-Ethynyl-N,N-dimethylbenzenamine molecular weight

An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylbenzenamine for Advanced Research

Abstract

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Ethynyl-N,N-dimethylbenzenamine (CAS No. 17573-94-3). It details the molecule's fundamental physicochemical properties, validated synthesis protocols, key applications in organic synthesis and materials science, and critical safety and handling procedures. The objective is to provide an authoritative, in-depth understanding of this versatile compound, grounded in established scientific literature and safety documentation.

Core Physicochemical & Structural Properties

4-Ethynyl-N,N-dimethylbenzenamine, also known by synonyms such as 4-Dimethylaminophenylacetylene and p-Ethynyl-N,N-dimethylaniline, is an aromatic compound featuring a terminal alkyne (ethynyl group) and a dimethylamino group attached to a benzene ring.[1][2][3] This unique structure, combining an electron-donating dimethylamino group with a reactive ethynyl moiety, makes it a valuable and versatile building block in modern chemistry.[2]

The molecular formula of the compound is C₁₀H₁₁N, and its molecular weight is approximately 145.20 g/mol .[1][4] The presence of both a hydrogen bond acceptor (the nitrogen atom) and a reactive terminal alkyne allows for a wide range of chemical transformations, which will be explored in subsequent sections.

Key Property Data

The essential physicochemical properties of 4-Ethynyl-N,N-dimethylbenzenamine are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications for the compound.

| Property | Value | Source(s) |

| Molecular Weight | 145.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| CAS Number | 17573-94-3 | [1][2][4] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 49-54 °C | [2][3] |

| Boiling Point | ~228 °C (Predicted) | [1][3] |

| Density | ~0.98 g/cm³ (Predicted) | [1][3] |

| Solubility | Very slightly soluble in water (0.16 g/L at 25°C). Slightly soluble in DMSO and Methanol. | [1][3] |

| Maximum Absorption | 285 nm (in Ethanol) | [5] |

Synthesis & Mechanistic Considerations

The synthesis of 4-Ethynyl-N,N-dimethylbenzenamine is most commonly achieved through cross-coupling reactions, leveraging the reactivity of halogenated aniline precursors. The Sonogashira coupling is a cornerstone reaction for this purpose, offering high efficiency and functional group tolerance.

Protocol: Sonogashira Coupling for Synthesis

This protocol describes a generalized, yet robust, method for synthesizing the title compound from 4-iodo-N,N-dimethylaniline and a protected acetylene source, followed by deprotection. The choice of a silyl-protected acetylene, such as trimethylsilylacetylene, is a common strategy to prevent the self-coupling of the terminal alkyne (Glaser coupling) under reaction conditions.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dried Schlenk flask, add 4-iodo-N,N-dimethylaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: Add a suitable solvent, typically a degassed amine like triethylamine or diisopropylamine, which also serves as the base to neutralize the HX byproduct.

-

Reagent Addition: Introduce trimethylsilylacetylene to the reaction mixture.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group is removed. This is typically achieved by adding a base such as potassium carbonate in methanol.

-

Workup and Purification: After deprotection, the reaction mixture is worked up using a standard aqueous/organic extraction. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure 4-Ethynyl-N,N-dimethylbenzenamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Sonogashira coupling and subsequent deprotection for the synthesis of 4-Ethynyl-N,N-dimethylbenzenamine.

Caption: Key application areas for 4-Ethynyl-N,N-dimethylbenzenamine.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-Ethynyl-N,N-dimethylbenzenamine is imperative to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Identification & Precautionary Measures

The compound is classified as harmful and an irritant. [3]The table below summarizes the key hazard statements (H-statements) and precautionary statements (P-statements) associated with this chemical according to the Globally Harmonized System (GHS).

| Hazard Type | GHS Code | Description |

| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. [3][5] |

| Eye Irritation | H319 | Causes serious eye irritation. [3][5] |

| Sensitization | H317 | May cause an allergic skin reaction. [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. [3] |

| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection. [5][6] |

| Handling | P261 / P264 | Avoid breathing dust. Wash skin thoroughly after handling. [5] |

| Exposure Response | P302+P352 | IF ON SKIN: Wash with plenty of water. [5] |

| Exposure Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |

First Aid & Emergency Procedures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, consult a physician. [7]* Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water and immediately consult a physician. Never give anything by mouth to an unconscious person. [7]

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [3][7]It is recommended to keep it in a dark place and under an inert atmosphere, as it may be air sensitive. [5]

Conclusion

4-Ethynyl-N,N-dimethylbenzenamine is a high-value chemical intermediate with significant utility in both academic and industrial research. Its molecular weight of 145.20 g/mol and unique bifunctional structure provide a platform for diverse chemical transformations. Its role as a key building block in the synthesis of pharmaceuticals, specialty polymers, and advanced materials underscores its importance. [2]Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

- chemBlink. (n.d.). 4-Ethynyl-N,N-dimethylbenzenamine [CAS# 17573-94-3].

- Chem-Impex. (n.d.). 4-Ethynyl-N,N-dimethylaniline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Methylenebis(N,N-dimethyl) benzenamine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,4'-Methylenebis(N,N-dimethyl) benzenamine.

- ChemicalBook. (n.d.). N-Ethynyl-N,4-dimethylbenzenesulfonamide synthesis.

- ChemicalBook. (2025). 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3.

- Chemsrc. (2025). This compound | CAS#:17573-94-3.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound 17573-94-3.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- TCI Chemicals. (n.d.). This compound 17573-94-3.

Sources

- 1. CAS # 17573-94-3, 4-Ethynyl-N,N-dimethylbenzenamine, 4-Ethynylphenyl-N,N-dimethylamine, N,N-Methyl-4-ethynylaniline, N-(4-Ethynylphenyl)-N,N-dimethylamine, [4-(N,N-Dimethylamino)phenyl]acetylene, [p-(Dimethylamino)phenyl]acetylene, p-Ethynyl-N,N-dimethylaniline - chemBlink [chemblink.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4'-DIMETHYLAMINOPHENYL ACETYLENE | 17573-94-3 [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17573-94-3 | TCI AMERICA [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | CAS#:17573-94-3 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Structure, Synthesis, and Applications

Abstract

4-Ethynyl-N,N-dimethylaniline is a versatile bifunctional molecule that has garnered significant interest within the scientific community. Featuring a terminal alkyne and a dimethylamino group on a phenyl ring, its unique electronic and structural properties make it a valuable building block in diverse fields ranging from materials science to medicinal chemistry. This guide provides an in-depth analysis of its core characteristics, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its key applications, with a focus on its utility for researchers and drug development professionals.

Core Molecular Profile

This compound, also known by synonyms such as 4-Dimethylaminophenylacetylene, is an aromatic compound whose utility is derived from the distinct reactivity of its two functional moieties: the nucleophilic dimethylamino group and the versatile terminal alkyne.[1] The electron-donating nature of the dimethylamino group at the para position significantly influences the electronic properties of the phenylacetylene system, enhancing its reactivity in various transformations.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in experimental work. These properties dictate appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 17573-94-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁N | [1][3][4] |

| Molecular Weight | 145.20 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | White to light yellow or dark green powder/crystal | [1][2] |

| Melting Point | 49-53 °C (lit.) | [1] |

| Purity | ≥97-98% (GC) | [1][2] |

| SMILES | CN(C)c1ccc(cc1)C#C | |

| InChIKey | ZWMAYLMVFSCMMS-UHFFFAOYSA-N | [4] |

Molecular Structure

The structure of this compound is foundational to its reactivity. The diagram below illustrates the key functional groups.

Caption: Chemical structure of this compound.

Synthesis and Purification

The reliable synthesis of high-purity this compound is a critical first step for any research application. A common and effective laboratory-scale preparation involves the base-catalyzed retro-Favorskii-type reaction, specifically the hydrolysis of a protected alkyne precursor.[5]

Synthesis Workflow Overview

The following diagram outlines the key stages of the synthesis process, from starting material to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the preparation via the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[5]

Materials:

-

4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

-

Potassium hydroxide (KOH), pellets

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline (1 equivalent) and toluene (approx. 5-10 mL per gram of starting material).

-

Addition of Base: Add powdered potassium hydroxide (3-5 equivalents).

-

Expertise & Experience: Using a significant excess of KOH ensures the deprotection reaction goes to completion. Toluene is an effective solvent as its high boiling point allows for the necessary thermal energy to drive the cleavage of the acetone protecting group.

-

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically eluting with a 20-30% ethyl acetate in hexanes mixture. The reaction is usually complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

-

Trustworthiness: Quenching must be done slowly as the dissolution of excess KOH is exothermic. This step neutralizes the base and allows for the separation of the organic product from inorganic salts.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by brine.

-

Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Spectroscopic Characterization

Verification of the structure and purity of the synthesized compound is paramount. NMR and IR spectroscopy are primary methods for this characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the acetylenic proton. The aromatic protons will appear as two doublets in the aromatic region (approx. 6.6-7.4 ppm). The six protons of the two methyl groups will appear as a sharp singlet further upfield (approx. 2.9-3.0 ppm). The terminal alkyne proton will appear as a singlet around 3.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the two distinct aromatic carbons, the methyl carbons, and the two sp-hybridized carbons of the alkyne group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands are expected for:

-

C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weaker band around 2100-2150 cm⁻¹.

-

C-N stretch (aromatic amine): A band in the 1350-1250 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a potent building block with significant applications in several areas of chemical science.[1]

Organic Synthesis and Cross-Coupling Reactions

The terminal alkyne group is a highly versatile handle for carbon-carbon bond formation. This compound is an excellent substrate for Sonogashira-Hagihara coupling reactions, allowing for the facile synthesis of more complex conjugated systems. For example, it can be coupled with aryl or vinyl halides to create extended π-systems, which are precursors for dyes, pigments, and materials with interesting optical properties.[1]

"Click Chemistry"

The terminal alkyne makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[6][7] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[8]

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This capability is highly valuable in drug development and chemical biology for conjugating this molecule to biomolecules, creating fluorescent probes, or linking molecular fragments in the synthesis of complex pharmaceutical agents.

Materials Science and Polymer Chemistry

The compound serves as a monomer or an intermediate in the synthesis of specialty polymers and conductive materials.[1] The rigid, linear nature of the ethynyl group can impart desirable properties such as thermal stability and chemical resistance to polymers.[1] Its electron-rich nature also makes it a precursor for advanced materials used in sensors and electronic devices.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classifications: It is classified as an irritant and a sensitizer. It causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9] When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] It is recommended to store under an inert atmosphere as alkynes can be sensitive to air over long periods.[10]

Conclusion

This compound is a powerful and versatile chemical tool. Its straightforward synthesis, combined with the dual reactivity of its functional groups, provides researchers, particularly in organic synthesis and drug discovery, with a valuable building block for constructing complex molecular architectures. A comprehensive understanding of its properties, handling requirements, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

- 001CHEMICAL. (n.d.). CAS No. 17573-94-3, this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (n.d.). This compound | CAS#:17573-94-3.

- SLS. (n.d.). 592609-1G - this compound, 97%.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-エチニル-N,N-ジメチルアニリン | this compound | 17573-94-3 | 東京化成工業株式会社 [tcichemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.com [scientificlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]

- 9. This compound | CAS#:17573-94-3 | Chemsrc [chemsrc.com]

- 10. This compound | 17573-94-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N,N-dimethylaniline is a versatile aromatic compound that serves as a crucial building block in advanced organic synthesis and materials science. Characterized by a dimethylamino group—a potent electron donor—and a terminal ethynyl group—a versatile functional handle—this molecule is specifically engineered for constructing complex, functional molecular architectures. Its unique electronic properties and reactivity make it an invaluable intermediate in the development of dyes, pharmaceuticals, conductive polymers, and advanced materials for electronics and nanotechnology.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and a summary of its key applications for professionals in research and development.

Physicochemical and Spectroscopic Characterization

The precise identification and confirmation of purity are paramount in a research setting. This compound is typically a solid at room temperature, with its appearance varying based on purity and storage conditions.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow or dark green powder/crystal | |

| Melting Point | 49 - 53 °C | , |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | 17573-94-3 |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the successful synthesis and purity of this compound. The following data, derived from a peer-reviewed synthesis, provides the expected chemical shifts for ¹H and ¹³C NMR spectroscopy.[2][3]

| Technique | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 7.34 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 8.8 Hz, 2H), 2.957 (s, 1H), 2.952 (s, 6H) |

| ¹³C NMR | CDCl₃ | 150.19, 133.05, 111.58, 108.65, 84.82, 74.75, 40.25 |

Synthesis Protocol: A Validated Two-Step Approach

The most common and reliable synthesis of this compound involves a two-step process: a Sonogashira cross-coupling reaction to install a protected alkyne, followed by a straightforward deprotection step. This method offers high yields and excellent control. The following protocol is adapted from a validated procedure published in Organic Letters.[2][3]

Step 1: Synthesis of ((4-(Dimethylamino)phenyl)ethynyl)trimethylsilane

This step employs the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

-

Expertise & Causality: The palladium catalyst, Pd(PPh₃)₂Cl₂, is the core of the catalytic cycle, facilitating the oxidative addition to the aryl iodide. The copper(I) iodide co-catalyst is crucial for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine (TEA) serves as both the solvent and the base, neutralizing the hydrogen iodide generated during the reaction and preventing catalyst deactivation. Using trimethylsilylacetylene (TMSA) protects the terminal alkyne, preventing undesired side reactions like homocoupling (Glaser coupling).

Methodology:

-

To a flask, add 4-iodo-N,N-dimethylaniline (10 mmol), dichlorobis(triphenylphosphine)palladium(II) (1 mol%, 70 mg), and copper(I) iodide (1 mol%, 20 mg).

-

Degas the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add triethylamine (50 mL) as the solvent.

-

Add trimethylsilylacetylene (11 mmol, 1.08 g) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the silyl-protected product, ((4-(dimethylamino)phenyl)ethynyl)trimethylsilane, is obtained in near-quantitative yield and can often be used in the next step without extensive purification.[2][3]

-

Characterization Data (Intermediate):

Step 2: Deprotection to Yield this compound

This step removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

-

Expertise & Causality: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond. This method is advantageous as it avoids harsh acidic or fluoride-based reagents that could potentially degrade other functional groups. The reaction is typically clean and proceeds with high efficiency.

Methodology:

-

Dissolve the crude ((4-(dimethylamino)phenyl)ethynyl)trimethylsilane from Step 1 in methanol (75 mL).

-

Add potassium carbonate (4 g) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

After the reaction is complete (monitored by TLC), perform a standard aqueous work-up.

-

The final product, this compound, can be purified by crystallization or column chromatography to yield low-melting needles. A 95% yield for this step is reported.[3]

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several cutting-edge research areas.

-

Materials for Nonlinear Optics (NLO): The strong intramolecular charge-transfer character, from the electron-donating dimethylamino group to the electron-accepting ethynyl group, makes this molecule a key precursor for chromophores used in NLO materials. These materials are essential for applications in optical communications and data processing.

-

Organic Electronics and Solar Cells: It is used to synthesize soluble porphyrin donors for bulk heterojunction solar cells. The ethynyl group allows for its incorporation into larger π-conjugated systems, which are fundamental to the performance of organic photovoltaic devices and conductive polymers.[1]

-

Pharmaceutical and Medicinal Chemistry: As a versatile building block, the terminal alkyne is a key functional group for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for drug discovery and bioconjugation. This allows for the efficient linking of the dimethylaniline moiety to other molecules of interest.

-

Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex structures, such as N,N-dimethyl-4-(3-pyridinylethynyl)aniline via further Sonogashira coupling or the formation of organometallic compounds like copper(I) arylacetylides.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Classifications: It is classified as a skin irritant (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- Alagarsamy, P., & Varma, R. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

- Umezawa, H., et al. (2005). Synthesis and crystal structures of phenylethynylpyridinium derivatives for second-order nonlinear optics. Bulletin of the Chemical Society of Japan, 78(02), 344-348.

- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.

- Hatano, J., et al. (2012). Soluble porphyrin donors for small molecule bulk heterojunction solar cells. Journal of Materials Chemistry, 22(36), 19258-19263.

- ResearchGate. (2025). Synthesis and characterisation of silyl-capped amino tolane.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from a supporting information document for a peer-reviewed article.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

- PubChemLite. (n.d.). This compound (C10H11N).

- ResearchGate. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives.

- Royal Society of Chemistry. (n.d.). Materials Chemistry C.

- ResearchGate. (n.d.). Synthesis of 4-nitroso-N, N-dimethylaniline.

- ResearchGate. (2014). Synthesis and characterization of some new aromatic diamine monomers.

Sources

An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Core Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethynyl-N,N-dimethylaniline (also known as 4-Dimethylaminophenylacetylene), a versatile aromatic compound pivotal in advanced organic synthesis and materials science. Characterized by its electron-rich dimethylamino group and a reactive terminal alkyne, this molecule serves as a critical building block for a diverse range of functional materials, including dyes, conductive polymers, and pharmaceutical intermediates.[1] This document details the compound's core physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its most significant applications. We will delve into its role in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, and its utility as a solvatochromic fluorescent probe for sensing environmental polarity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and photophysical properties of this important chemical entity.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as a white to light yellow powder.[1] Its structure, featuring a "push-pull" system with an electron-donating group (N,N-dimethylamino) and an electron-accepting group (ethynyl), is the foundation of its unique chemical and photophysical characteristics.[2]

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 17573-94-3 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁N | [1][4] |

| Molecular Weight | 145.20 g/mol | [3][4] |

| Melting Point | 49-53 °C | [1][3][4] |

| Appearance | White to light yellow/dark green powder/crystal | [1] |

| Purity | ≥ 97-98% (GC) | [1][4] |

| SMILES String | CN(C)c1ccc(cc1)C#C | [3][4] |

| InChI Key | ZWMAYLMVFSCMMS-UHFFFAOYSA-N | [3][4] |

Spectroscopic Profile

Structural confirmation of this compound is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected spectral characteristics are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetylenic proton. The aromatic protons on the phenyl ring typically appear as two doublets in the 6.5-7.5 ppm region. The six protons of the dimethylamino group will present as a sharp singlet around 2.9-3.0 ppm. The terminal acetylenic proton will appear as a singlet further upfield, typically around 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (110-150 ppm), the methyl carbons of the dimethylamino group (~40 ppm), and the two sp-hybridized carbons of the alkyne group (75-85 ppm). For the parent compound N,N-dimethylaniline, characteristic peaks are observed at δ 41.0 (N-CH₃), 113.1 (C2, C6), 117.1 (C4), 129.5 (C3, C5), and 151.1 (C1).[5]

-

IR Spectroscopy: The IR spectrum will be dominated by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A C≡C stretch will also be visible around 2100-2200 cm⁻¹.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 145, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-iodo-N,N-dimethylaniline, involving a Sonogashira coupling with a protected acetylene followed by deprotection. An alternative reported method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[6]

General Synthesis Workflow

The diagram below illustrates a common synthetic route, highlighting the key transformations from a commercially available starting material.

Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis starting from 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene, followed by desilylation.

Step 1: Synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq). Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Reagent Addition: Add anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq) as the solvent and base via syringe. Stir the mixture at room temperature for 15 minutes until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Deprotection to Yield this compound

-

Reagent Setup: Dissolve the crude silyl-protected intermediate from Step 1 in a mixture of methanol and dichloromethane.

-

Deprotection: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the trimethylsilyl group by TLC.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After concentrating, purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Key Chemical Reactions and Applications

The dual functionality of the dimethylamino and ethynyl groups makes this compound a highly valuable synthon.

Sonogashira Cross-Coupling Reactions

The terminal alkyne is readily employed in Sonogashira cross-coupling reactions to form C(sp)-C(sp²) bonds, a cornerstone of modern organic synthesis for creating conjugated systems.[7][8] This reaction allows for the coupling of this compound with various aryl or vinyl halides.[4]

Causality in Protocol Design: The Sonogashira reaction relies on a dual catalytic system. The palladium(0) complex is the primary catalyst that undergoes oxidative addition with the aryl/vinyl halide. The copper(I) co-catalyst is crucial for activating the terminal alkyne; it facilitates the formation of a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8][9] The amine base serves both to neutralize the HX acid formed and to facilitate the deprotonation of the alkyne.[7]

Representative Protocol: Coupling with 3-Iodopyridine

-

Setup: In a dry Schlenk tube under argon, combine this compound (1.2 eq), 3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent/Base Addition: Add anhydrous triethylamine (5 mL per mmol of halide).

-

Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC.

-

Workup: After cooling, dilute with ethyl acetate, filter through Celite, and wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to yield N,N-dimethyl-4-(pyridin-3-ylethynyl)aniline.[4]

Application as a Solvatochromic Fluorescent Probe

The "push-pull" electronic structure of this compound gives rise to a significant change in its dipole moment upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT).[2] This property makes its fluorescence emission highly sensitive to the polarity of the surrounding solvent, a characteristic known as solvatochromism.[2][10] In polar solvents, the larger dipole moment of the excited state is stabilized, lowering its energy and causing a red-shift (to a longer wavelength) in the fluorescence emission.[2] This makes it a valuable fluorescent probe for characterizing the micropolarity of chemical and biological systems.[11][12]

Sources

- 1. This compound | CAS#:17573-94-3 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. 4-二甲基氨基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Polarity studies on ormosils using a solvatochromic fluorescent probe† - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

4-Ethynyl-N,N-dimethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is perpetual. 4-Ethynyl-N,N-dimethylaniline emerges as a pivotal reagent, seamlessly bridging the domains of materials science, medicinal chemistry, and molecular electronics.[1] Its unique molecular architecture, featuring a terminal alkyne and an electron-donating dimethylamino group on a phenyl ring, bestows upon it a rich and exploitable reactivity. This guide provides an in-depth exploration of this compound, from its synthesis to its application in sophisticated molecular constructions, tailored for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its capacity to participate in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2] The terminal alkyne serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the N,N-dimethylamino group acts as a potent electron-donating moiety, modulating the electronic and photophysical properties of the resulting molecules.[1] This makes this compound an invaluable precursor for the synthesis of dyes, pharmaceuticals, conductive polymers, and advanced materials for nanotechnology.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 17573-94-3 | |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 49-53 °C | |

| SMILES | CN(C)c1ccc(cc1)C#C | |

| InChI Key | ZWMAYLMVFSCMMS-UHFFFAOYSA-N |

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from a suitable precursor. A common and effective method involves the hydrolysis of a protected alkyne, such as 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline. This protecting group strategy is crucial to prevent undesired side reactions of the terminal alkyne during the synthesis of the aniline core.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol outlines the deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline to yield the target compound.

Materials:

-

4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

-

Potassium hydroxide (KOH)

-

Toluene

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene.

-

Add a stoichiometric excess of powdered potassium hydroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain a pure solid.

Core Applications in Organic Synthesis

The synthetic utility of this compound is vast and continually expanding. Its bifunctional nature allows for its incorporation into a wide array of complex molecular architectures.

Sonogashira Coupling: A Gateway to Conjugated Systems

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[3] this compound is an excellent substrate for this reaction, providing a straightforward route to extended π-conjugated systems. These products are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials.[4]

Caption: General workflow of a Sonogashira coupling reaction.

This protocol details the synthesis of a donor-acceptor molecule via Sonogashira coupling, as described in the literature.

Materials:

-

This compound

-

3-Iodopyridine

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Standard inert atmosphere glassware and techniques

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine, dichlorobis(triphenylphosphine)palladium(II) (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).

-

Add anhydrous triethylamine and anhydrous acetonitrile to the flask.

-

To this stirred mixture, add a solution of this compound in anhydrous acetonitrile.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for the required duration (typically several hours), monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

-

The residue is then subjected to a standard aqueous workup. This typically involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The crude product is purified by column chromatography on silica gel to afford the pure N,N-dimethyl-4-(pyridin-3-ylethynyl)aniline.

Click Chemistry: Building Molecular Complexity with Ease

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[2] This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. This compound, with its terminal alkyne, is an ideal partner for this reaction, enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole products are valuable in medicinal chemistry due to their biological activities and their role as stable linkers in bioconjugation.

Fluorescent Probes and Molecular Sensors

The strong electron-donating N,N-dimethylamino group in this compound makes it a valuable component in the design of fluorescent probes.[5] When incorporated into a larger conjugated system, this group can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often exploited in the design of environmentally sensitive fluorophores.[5] These probes can exhibit changes in their fluorescence intensity or emission wavelength in response to changes in solvent polarity, viscosity, or the presence of specific analytes.[5][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of N,N-Dimethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylaniline (DMA), first synthesized in 1850, has evolved from a laboratory curiosity into a cornerstone of industrial organic chemistry. Its unique electronic properties, conferred by the electron-donating dimethylamino group, render the aromatic ring highly susceptible to electrophilic substitution, making it a versatile precursor for a vast array of derivatives. This technical guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and multifaceted applications of N,N-dimethylaniline derivatives. We will delve into the mechanistic underpinnings of their formation, from the iconic synthesis of triarylmethane and azo dyes to their critical role as accelerators in polymerization. Furthermore, this guide will illuminate the emerging significance of DMA derivatives in modern drug discovery, particularly their role in modulating critical biological pathways such as ferroptosis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Historical Context and Discovery